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Get Quote

These notes summarize the key findings from a phase 2b, double-blind, placebo-controlled, dose-

optimization study (NCT05407064), which forms the basis for the proposed protocol [1].

Clinical Efficacy and Dose Response

The primary outcome was the change from baseline in the Hamilton Anxiety Rating Scale (HAM-A) score at

week 4. The study demonstrated a statistically significant dose-response relationship.

Table 1: Efficacy Endpoints for a Single Dose of MM120 in GAD (vs. Placebo) [1] [2] [3]

Dose
HAM-A Change at Week 4
(LS Mean Diff.)

P-value
Response Rate at
Week 12*

Remission Rate at
Week 12

25 μg -1.2 points Not

Significant

Information Missing Information Missing

50 μg -1.8 points Not

Significant

Information Missing Information Missing

100 μg -7.6 points < .001 65% 48%

200 μg -6.0 points Significant Information Missing Information Missing
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Dose
HAM-A Change at Week 4
(LS Mean Diff.)

P-value
Response Rate at
Week 12*

Remission Rate at
Week 12

Placebo Reference — 30.8% 20.5%

*Response defined as ≥50% reduction in HAM-A total score. Remission defined as HAM-A total score ≤7.

Secondary Outcomes: Significant improvements were also observed in depressive symptoms, as

measured by the Montgomery-Åsberg Depression Rating Scale (MADRS), with a difference of -6.4
points for the 100 μg group at week 12 [2] [3].

Dose Selection: The 100 μg dose was selected as optimal for phase 3 trials due to its robust and
durable efficacy, earlier onset of action, and a more favorable adverse event profile compared to the

200 μg dose [2].

Safety and Tolerability Profile

Most adverse events (AEs) were mild to moderate, transient, and occurred on dosing day, consistent with the

expected psychedelic effects of lysergide [1] [3].

Table 2: Common Adverse Events on Dosing Day by Dose Group [1] [4]

Adverse Event Placebo 100 μg MM120 200 μg MM120

Any Treatment-Emergent AE 56% 97.5% 100%

Visual Perceptual Changes* 10.3% 92.5% 100%

Nausea 7.7% 40.0% 60.0%

Headache 23.1% 35.0% 27.5%

Euphoric Mood Information Missing 27.5% Information Missing

*Includes illusions, pseudo-hallucinations, and visual hallucinations.
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Detailed Experimental Protocol

This protocol is adapted from the phase 2b study to guide future clinical trials [1] [5].

Study Design

Type: Multicenter, randomized, double-blind, placebo-controlled, dose-optimization study.

Objective: To determine the dose-response relationship of a single administration of MM120 in adults
with GAD.

Participant Selection

Inclusion Criteria:
Adults aged 18-74.

Primary diagnosis of moderate to severe GAD, confirmed by a HAM-A total score ≥20 at
screening and baseline.

Exclusion Criteria:
Participants must be tapered off and washed out from any concurrent anxiolytic or

antidepressant medications prior to dosing.
Standard exclusions for psychiatric clinical trials apply (e.g., history of psychosis, bipolar

disorder, significant suicidal risk).

Dosing Session Procedures

A critical finding was that efficacy was achieved without co-occurring psychotherapy [5]. The session is

managed for safety and support, not therapeutic intervention.

Setting: A controlled, comfortable outpatient room. Participants may listen to music, read, or write but

should not engage in structured psychotherapy.
Personnel: Two Dosing Session Monitors (DSMs), qualified per FDA guidance, are assigned to each

participant to ensure safety and provide non-therapeutic comfort [5].
Dosing: Administer a single, orally disintegrating tablet of MM120 (100 μg for optimal dose) or

matching placebo.
Monitoring:

Vital Signs: Continuous monitoring for a minimum of 12 hours post-dose.
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Session Conclusion: A pre-specified checklist is used to assess the resolution of drug effects.

Starting at 8 hours post-dose, participants can be evaluated for release if criteria are met.
Approximately 45% of participants receiving 100 μg met release criteria at 8 hours, and 87.5%

at 10 hours [5].

Assessment Schedule

Assessments should be performed at:

Baseline
Day 2 post-dose

Weeks 1, 2, 4, 8, and 12 post-dose

Primary efficacy endpoint is at Week 4.

Scientific Context and Diagrams

Mechanism of Action

Lysergide is a semisynthetic ergoline derivative with a complex pharmacological profile. It is a potent

agonist at various serotonin (5-HT) receptors, particularly the 5-HT2A receptor, which is believed to mediate

its primary psychedelic and potential therapeutic effects [6]. Its action is characterized by high potency, with

an effective oral dose in the microgram range [7].

The following diagram illustrates the core workflow and key findings from the clinical trial protocol.

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 4 / 7 Tech Support

https://resolve.cambridge.org/core/journals/european-psychiatry/article/mm120-lysergide-in-a-controlled-clinical-setting-treatment-of-generalized-anxiety-disorder-without-cooccurring-psychotherapeutic-intervention/EDDF1D7B6B7CA4AFACA01FFDCBB0B1C2
https://meshb.nlm.nih.gov/record/ui?ui=D008238
https://www.sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical-science/lysergide
https://www.smolecule.com/products/s534179?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Adults with GAD
(HAM-A ≥20)

Randomization

MM120 100 µg MM120 200 µg Placebo

Single Dosing Session
Monitored, No Psychotherapy

Assessment

Optimal Efficacy
65% Response at Wk12

High Efficacy
Higher AE Burden Reference

Click to download full resolution via product page

Figure 1: Clinical Trial Workflow and Key Outcomes for MM120 in GAD. This diagram summarizes the

patient journey through the phase 2b study, highlighting the randomization to different dose groups, the

single monitored dosing session, and the primary efficacy outcomes that identified the 100 µg dose as

optimal.

Contrast with Microdosing

It is important to distinguish this macrodosing protocol from microdosing. A separate randomized clinical

trial investigating repeated, low doses of LSD (20 µg, twice weekly) for ADHD found it to be no more
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effective than a placebo [8]. This underscores that the efficacy seen in GAD is specific to a single, higher,

psychoactive dose administered in a controlled setting.

Conclusion for Researchers

The phase 2b data for MM120 (lysergide D-tartrate) indicates that a single 100 μg dose, administered in a

supervised clinical setting without concomitant psychotherapy, represents a promising therapeutic paradigm

for Generalized Anxiety Disorder. The effects are rapid, durable over at least 12 weeks, and extend to

comorbid depressive symptoms. Researchers should note the critical importance of the dosing environment

and participant safety monitoring to manage the expected, transient perceptual effects.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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